molecular formula C9H11NNaO3+ B11725878 sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

Katalognummer: B11725878
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: YODUIMCJDQUOPA-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid is a compound of significant interest in various scientific fields It is a derivative of phenylalanine, an essential amino acid, and features a phenolic hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with phenylalanine.

    Hydroxylation: The phenylalanine undergoes hydroxylation to introduce the hydroxyl group at the para position of the benzene ring.

    Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production methods often involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound in large quantities. These methods are preferred due to their efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Alkylated or acylated phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl group can scavenge reactive oxygen species, thereby reducing oxidative stress.

    Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

    Signal Transduction: The compound can modulate signaling pathways, influencing cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tyrosine: Similar structure but lacks the sodium salt form.

    Phenylalanine: Lacks the hydroxyl group on the benzene ring.

    DOPA: Contains an additional hydroxyl group on the benzene ring.

Uniqueness

Sodium (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of a phenolic hydroxyl group and an amino acid backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H11NNaO3+

Molekulargewicht

204.18 g/mol

IUPAC-Name

sodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3.Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);/q;+1/t8-;/m0./s1

InChI-Schlüssel

YODUIMCJDQUOPA-QRPNPIFTSA-N

Isomerische SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.[Na+]

Kanonische SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.